1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chroman ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring and a chlorine atom at the 8-position of the chroman ring. The unique spirocyclic structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.
Spirocyclization: The chroman intermediate undergoes spirocyclization with a piperidine derivative in the presence of a suitable catalyst, such as a Lewis acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorine positions, leading to the formation of various derivatives. Common reagents include alkyl halides, amines, and thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
6-Chlorospiro[chroman-4,4′-imidazolidine]-2′,5′-dione: This compound shares a similar chroman ring but differs in the attached spirocyclic structure and functional groups.
Indole Derivatives: Indole-based compounds, like indole-3-acetic acid, exhibit diverse biological activities and are structurally distinct from the chroman-piperidine framework.
The uniqueness of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one lies in its specific spirocyclic structure and the presence of both benzyl and chlorine substituents, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H20ClNO2 |
---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
1'-benzyl-8-chlorospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C20H20ClNO2/c21-17-8-4-7-16-18(23)13-20(24-19(16)17)9-11-22(12-10-20)14-15-5-2-1-3-6-15/h1-8H,9-14H2 |
InChI-Schlüssel |
PNHVFNXARSPXPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CC(=O)C3=C(O2)C(=CC=C3)Cl)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.